molecular formula C10H12BrN5O B8443766 5-Bromo-3-(1-ethyl-1H-pyrazol-4-ylamino)-1-methylpyrazin-2(1H)-one

5-Bromo-3-(1-ethyl-1H-pyrazol-4-ylamino)-1-methylpyrazin-2(1H)-one

Cat. No.: B8443766
M. Wt: 298.14 g/mol
InChI Key: AIIDIVNLCSQYJQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(1-ethyl-1H-pyrazol-4-ylamino)-1-methylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C10H12BrN5O and its molecular weight is 298.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrN5O

Molecular Weight

298.14 g/mol

IUPAC Name

5-bromo-3-[(1-ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one

InChI

InChI=1S/C10H12BrN5O/c1-3-16-5-7(4-12-16)13-9-10(17)15(2)6-8(11)14-9/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

AIIDIVNLCSQYJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC2=NC(=CN(C2=O)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 123b (500 mg, 4.5 mmol), 3,5-dibromo-1-methylpyrazin-2(1H)-one (2.40 g, 9.0 mmol), DIPethyl acetate (3 mL), and isopropanol (50 mL). The mixture was heated at 100° C. for 2 h. It was then cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure to afford 123c (802 mg, 60%) as a white solid. MS-ESI: [M+H]+ 298.0
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Synthesis routes and methods II

Procedure details

Using the same general procedure as Example 102k, reaction of 111b (500 mg, 4.50 mmol) and 3,5-dibromo-1-methylpyrazin-2(1H)-one (1.33 g, 4.95 mmol) afforded a 75% yield (1.01 g) of 111c as an off-white solid: mp 237-239° C.; 1H NMR (300 MHz, DMSO-d6) δ 9.90 (s, 1H), 8.02 (s, 1H), 7.73 (s, 1H), 7.20 (s, 1H), 4.11 (q, 2H, J=7.5 Hz), 3.41 (s, 3H), 1.34 (t, 3H, J=7.3 Hz); MS (ESI+) m/z 298.0 (M+H).
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Yield
75%

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